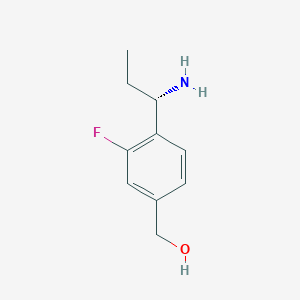![molecular formula C5H8FN B15226303 Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane](/img/structure/B15226303.png)
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane is a compound belonging to the class of bicyclic structures. These structures are known for their unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. The compound’s rigid and strained bicyclic framework makes it an interesting subject for synthetic and mechanistic studies.
Preparation Methods
The synthesis of Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane typically involves photochemical reactions. One efficient method is the [2 + 2] cycloaddition of 1,5-dienes using blue LED irradiation at 450 nm. This method employs (Ir[dF(CF3)ppy]2(dtbpy))PF6 as a catalyst in dichloromethane, yielding the desired bicyclic scaffold . Switching the solvent to acetonitrile can further improve the yield to 90% . Industrial production methods may involve scaling up this photochemical process, although challenges such as the need for specialized equipment and glassware must be addressed .
Chemical Reactions Analysis
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. Substitution reactions often involve nucleophiles like amines or halides.
Scientific Research Applications
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane has several scientific research applications. In chemistry, it serves as a building block for the synthesis of more complex molecules. Its rigid structure makes it useful in studying conformational effects on reactivity and stability. In biology and medicine, the compound’s unique framework can be used to design new drugs with improved solubility, activity, and selectivity . Additionally, its potential as a bio-isostere for phenyl groups opens up new avenues for drug discovery .
Mechanism of Action
The mechanism of action of Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane involves its interaction with specific molecular targets and pathways. The compound’s rigid and strained structure allows it to fit into binding sites of enzymes or receptors with high specificity. This can lead to the modulation of biological pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Rel-(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane can be compared to other bicyclic compounds such as bicyclo[1.1.1]pentane and bicyclo[3.1.0]hexane. While bicyclo[1.1.1]pentane is known for its use as a para-substituted phenyl isostere, this compound offers a different set of properties due to its unique fluorine substitution and azabicyclic framework . This makes it a valuable addition to the toolbox of available bicyclic structures for medicinal chemistry and materials science .
Properties
Molecular Formula |
C5H8FN |
|---|---|
Molecular Weight |
101.12 g/mol |
IUPAC Name |
(1R,4R,5R)-5-fluoro-2-azabicyclo[2.1.1]hexane |
InChI |
InChI=1S/C5H8FN/c6-5-3-1-4(5)7-2-3/h3-5,7H,1-2H2/t3-,4-,5-/m1/s1 |
InChI Key |
CCBUDVOSMCQNPC-UOWFLXDJSA-N |
Isomeric SMILES |
C1[C@@H]2CN[C@H]1[C@@H]2F |
Canonical SMILES |
C1C2CNC1C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


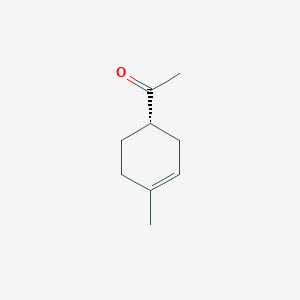
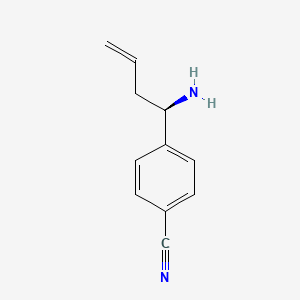
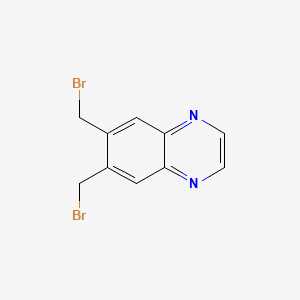
![2-((Benzyloxy)Carbonyl)-5-Phenyloctahydropyrrolo[3,4-C]Pyrrole-3A-Carboxylic Acid](/img/structure/B15226235.png)
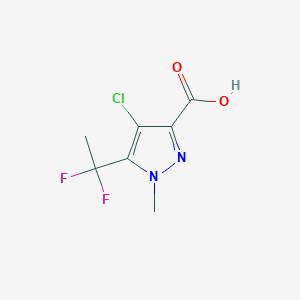
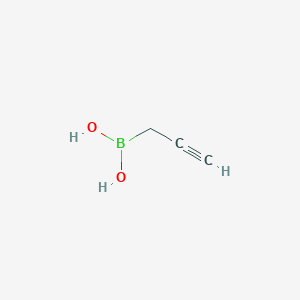
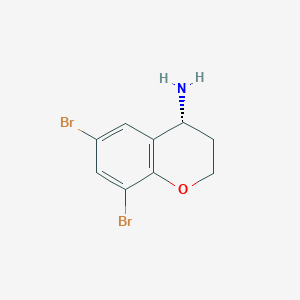
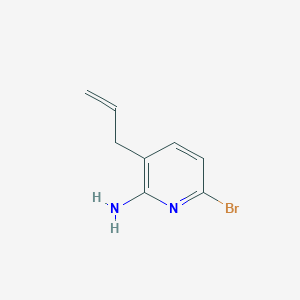
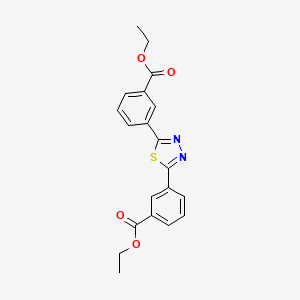
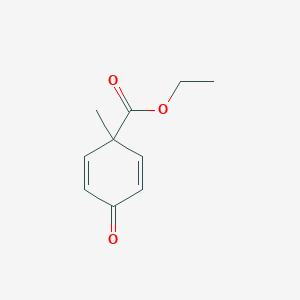
![Ethyl (R)-5-(difluoromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate](/img/structure/B15226286.png)
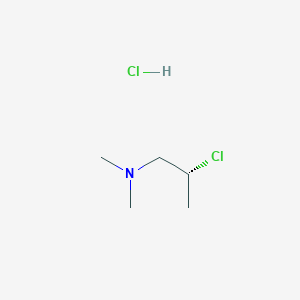
![(S)-3-Azaspiro[5.5]undecan-8-amine](/img/structure/B15226294.png)
